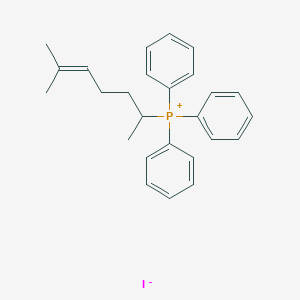![molecular formula C11H13ClN2O2 B14308804 Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate CAS No. 112341-76-1](/img/structure/B14308804.png)
Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate is an organic compound with a complex structure that includes a chloro group, a methyl ester, and a hydrazinylidene moiety attached to a dimethylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate typically involves the reaction of 2,6-dimethylphenylhydrazine with methyl chloroacetate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazines or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets and pathways. The hydrazinylidene moiety can act as a nucleophile, participating in various chemical reactions. The compound may also interact with enzymes or receptors in biological systems, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl chloro[2-(2,4-dimethylphenyl)hydrazinylidene]acetate
- Methyl chloro[2-(2,5-dimethylphenyl)hydrazinylidene]acetate
- Methyl chloro[2-(2,3-dimethylphenyl)hydrazinylidene]acetate
Uniqueness
Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the chloro group and the hydrazinylidene moiety also contributes to its distinct properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
112341-76-1 |
|---|---|
Molekularformel |
C11H13ClN2O2 |
Molekulargewicht |
240.68 g/mol |
IUPAC-Name |
methyl 2-chloro-2-[(2,6-dimethylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H13ClN2O2/c1-7-5-4-6-8(2)9(7)13-14-10(12)11(15)16-3/h4-6,13H,1-3H3 |
InChI-Schlüssel |
WSNQLROHNXPECM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NN=C(C(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


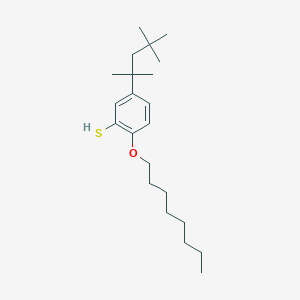

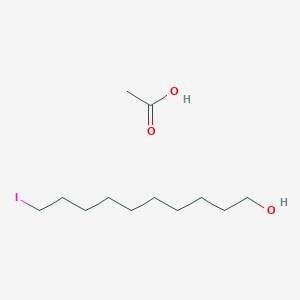
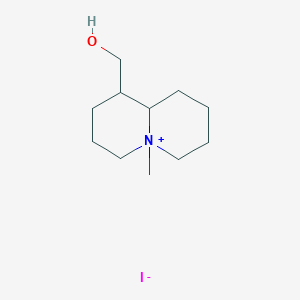


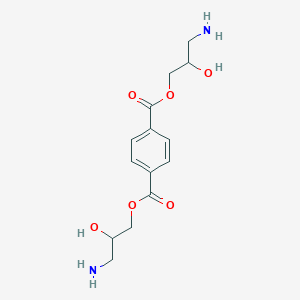
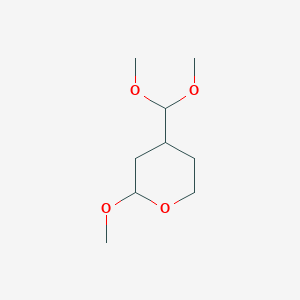
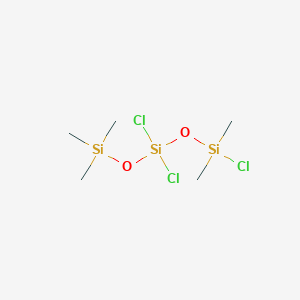

![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)

